methyl 2-[(1S)-1-aminoethyl]benzoate
Description
Methyl 2-[(1S)-1-aminoethyl]benzoate is a chiral benzoate ester characterized by a stereogenic center at the aminoethyl substituent. Its structure consists of a benzoate core with a methyl ester group at position 1 and an (S)-configured 1-aminoethyl group at position 2 (Figure 1). The synthesis of such derivatives typically involves esterification and enantioselective introduction of the amino group, followed by purification via crystallization or chromatography . Analytical techniques like $ ^1H $ NMR and high-resolution mass spectrometry (HRMS) are employed to confirm structural integrity and enantiomeric purity .
Properties
IUPAC Name |
methyl 2-[(1S)-1-aminoethyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(11)8-5-3-4-6-9(8)10(12)13-2/h3-7H,11H2,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZZUYUFXLIADY-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(1S)-1-aminoethyl]benzoate typically involves multi-step organic reactions. One common approach is:
Esterification: : Starting with benzoic acid, it undergoes esterification with methanol in the presence of a strong acid catalyst, like sulfuric acid, to form methyl benzoate.
Nitration: : Methyl benzoate is then subjected to nitration using a nitrating mixture (concentrated sulfuric acid and nitric acid) to introduce a nitro group at the 2-position.
Reduction: : The nitro group in 2-nitromethylbenzoate is reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst, or through chemical reduction with iron filings and hydrochloric acid.
Chiral Synthesis: : Enantiomerically pure (1S)-1-aminoethyl group is introduced via chiral synthesis techniques, ensuring the desired stereochemistry.
Industrial Production Methods
Industrial methods for producing this compound often involve optimizing reaction conditions for scalability and cost-effectiveness. These methods may include:
Catalytic hydrogenation processes for reducing the nitro group at larger scales.
Advanced chiral catalysts or enzyme-catalyzed reactions to ensure high yield and optical purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1S)-1-aminoethyl]benzoate undergoes various types of chemical reactions including:
Oxidation: : Oxidative reactions may modify the amine group to form imines or oximes under appropriate conditions.
Reduction: : Reduction can further modify the nitro or amino groups depending on the reaction environment.
Substitution: : Nucleophilic substitution reactions on the benzene ring can introduce new functional groups, altering the compound's properties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Solvents: : Methanol, ethanol, dichloromethane for various synthesis steps.
Major Products
Oxidation may produce imine derivatives.
Reduction typically results in modified amino derivatives.
Substitution can yield a range of benzoate derivatives depending on the incoming group.
Scientific Research Applications
Methyl 2-[(1S)-1-aminoethyl]benzoate has diverse applications in scientific research:
Chemistry: : Serves as a building block in organic synthesis, especially for creating chiral intermediates.
Biology: : Used in biochemical studies for exploring enzyme-substrate interactions.
Medicine: : Investigated for its potential as a pharmacophore in developing new therapeutics.
Industry: : Used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for methyl 2-[(1S)-1-aminoethyl]benzoate is driven by its interaction with molecular targets:
Molecular Targets: : Binds to specific enzymes or receptors, influencing biochemical pathways.
Pathways: : Modifies cellular signaling pathways, potentially affecting physiological outcomes depending on the application.
Comparison with Similar Compounds
Target Compound:
- Core : Benzoate ester.
- Substituents: Position 1: Methyl ester. Position 2: (S)-1-aminoethyl group.
- Chirality: Single stereogenic center at the aminoethyl group.
Similar Compounds (C1–C7):
- Core: Quinoline-4-carbonyl-piperazine-benzoate.
- Substituents: Quinoline moiety at position 4. Piperazine linker. Variable substituents on the phenyl ring (e.g., halogens, methoxy, trifluoromethyl) .
- Chirality: Not explicitly mentioned in ; likely achiral due to symmetric substitution patterns.
Physicochemical and Functional Properties
| Property | This compound | C1–C7 Compounds |
|---|---|---|
| Molecular Complexity | Moderate (single chiral center) | High (quinoline-piperazine motifs) |
| Polarity | High (due to -NH$_2$ group) | Moderate (piperazine enhances solubility) |
| Potential Applications | Chiral intermediates, APIs | Antimicrobial/anticancer agents (common for quinoline derivatives) |
| Stereochemical Impact | Critical for bioactivity | Limited (achiral or racemic) |
Chirality and Enantiomer Analysis
The (S)-configuration of this compound necessitates rigorous enantiomer characterization. Flack’s parameter () or Rogers’ η could resolve chirality in X-ray studies, though Flack’s method is more robust for near-centrosymmetric structures . In contrast, compounds like C1–C7 lack stereogenic centers, simplifying analytical workflows.
Research Implications and Limitations
Recent studies on benzoate derivatives () highlight trends in functionalizing aromatic cores for targeted applications. However, the aminoethyl group in the target compound introduces unique reactivity (e.g., hydrogen bonding, salt formation) absent in C1–C6. Limitations of this comparison include:
- Limited structural data on the target compound in the provided evidence.
- Absence of biological or thermodynamic data for direct functional comparisons.
Biological Activity
Methyl 2-[(1S)-1-aminoethyl]benzoate, also known as (S)-Methyl 2-(1-aminoethyl)benzoate, is an organic compound characterized by its unique structural features, which include a benzoate group and an aminoethyl moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and antiviral properties. This article explores the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular formula:
- Chemical Formula : C₉H₁₃NO₂
- Molecular Weight : 165.21 g/mol
- Functional Groups : Ester (benzoate) and amine (aminoethyl)
The stereochemistry of the amino group plays a crucial role in determining the compound's biological interactions and efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
- Ester Hydrolysis : The ester group may undergo hydrolysis to release the active benzoic acid derivative, which can modulate cellular pathways.
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties. In various studies, it has shown effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) [mg/mL] |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.0195 |
| Bacillus subtilis | 0.0048 |
These findings suggest that the compound could serve as a potential lead for developing new antibacterial agents .
Antifungal Activity
In addition to its antibacterial effects, this compound has demonstrated antifungal activity:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) [mg/mL] |
|---|---|
| Candida albicans | 0.039 |
| Fusarium oxysporum | 0.05674 |
These results indicate its potential utility in treating fungal infections .
Antiviral Activity
Preliminary studies have suggested that this compound may exhibit antiviral properties, particularly against hepatitis C virus helicase. The compound's structure allows it to interact with viral proteins, potentially inhibiting their function.
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against a panel of pathogenic bacteria and fungi. The results confirmed its broad-spectrum antimicrobial activity, with significant inhibition observed at low concentrations.
Case Study 2: Synthesis and Application in Drug Development
Researchers synthesized this compound as part of a series of compounds aimed at developing new antifungal agents. The synthesized compounds were evaluated for their efficacy in vitro against various fungal strains, demonstrating promising results that warrant further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
